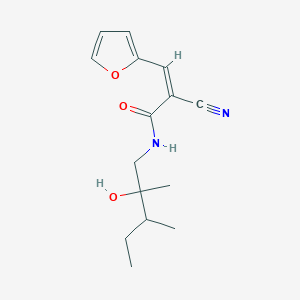
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide” is a complex organic compound that contains several functional groups including a pyrazole ring, an oxadiazole ring, and a benzamide group. Compounds containing these functional groups are often used in the development of pharmaceuticals and agrochemicals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through various organic reactions. For example, pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-diketones . Oxadiazoles can be synthesized from carboxylic acids and amidoximes .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The pyrazole and oxadiazole rings, along with the benzamide group, would likely contribute to the compound’s rigidity and planarity. The presence of nitrogen atoms in the pyrazole and oxadiazole rings could also allow for the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole ring is known to undergo reactions such as alkylation, acylation, and halogenation. The oxadiazole ring is generally stable under normal conditions but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could impact the compound’s solubility in various solvents .Scientific Research Applications
Synthesis and Structural Characterization
Facile Construction of Heterocyclic Systems : A study demonstrates the synthesis of pyrazolo-fused dibenzo[b,f][1,4]oxazepines, highlighting a tandem, atom-economical process that could potentially involve structures related to the compound , emphasizing its utility in constructing complex heterocyclic systems (Sapegin et al., 2012).
Luminescent Supramolecular Structures : Research on 4-aryl-1H-pyrazoles, structurally akin to the query compound, outlines their ability to form luminescent supramolecular columnar liquid crystals. This property could be indicative of the potential applications of N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide in materials science, particularly in the development of novel luminescent materials (Moyano et al., 2013).
Computational and Structural Analysis
- Molecular Energy Profiles : An insightful study on p-nitrobenzamide compounds, which share a structural motif with the compound of interest, utilized DFT calculations to explore their molecular geometries and vibrational frequencies. Such computational analyses contribute to understanding the electronic structure and reactivity of complex organic compounds, potentially including N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide (Arslan et al., 2015).
Potential Applications in Materials Science
- Polyamides with Pendent Groups : Aromatic polyamides incorporating 1,3,4-oxadiazole units, similar in structure to the query compound, have been synthesized, showcasing good thermal stability and solubility in common organic solvents. These polymers' ability to form thin flexible films with significant mechanical strength and luminescent properties indicates the compound's potential utility in creating advanced polymeric materials (Sava et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions would likely involve further exploration of the compound’s potential uses, particularly in the fields of pharmaceuticals and agrochemicals. This could involve studying the compound’s biological activity, optimizing its synthesis, and investigating its mechanism of action .
properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-11-17(25(2)24-13)19-22-23-20(28-19)21-18(26)14-7-6-10-16(12-14)27-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKTPGHNBXXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate](/img/structure/B2930354.png)
![{4-[(Oxiran-2-yl)methyl]oxan-4-yl}methanol](/img/structure/B2930355.png)

![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)
![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)
![(Z)-ethyl 2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2930369.png)
![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)
![Tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate](/img/structure/B2930375.png)
